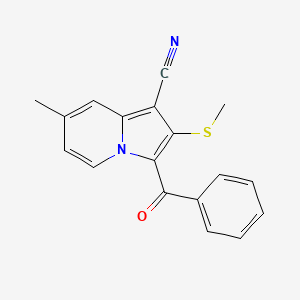

3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile

Description

Properties

CAS No. |

112586-22-8 |

|---|---|

Molecular Formula |

C18H14N2OS |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

3-benzoyl-7-methyl-2-methylsulfanylindolizine-1-carbonitrile |

InChI |

InChI=1S/C18H14N2OS/c1-12-8-9-20-15(10-12)14(11-19)18(22-2)16(20)17(21)13-6-4-3-5-7-13/h3-10H,1-2H3 |

InChI Key |

GBBDHZSPQFVWPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CC=C3)SC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound through the condensation of a benzoyl-substituted precursor with a methylthio-substituted precursor. This intermediate is then subjected to cyclization and nitrile formation under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions, such as the presence of a catalyst or specific temperature settings.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal research, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile with structurally related indolizine derivatives and methylthio-containing compounds, based on substituent effects, synthesis methods, and available data from the evidence.

Substituent Effects and Molecular Properties

Table 1: Substituent Comparison of Indolizine Derivatives

Key Observations :

- Methylthio Group : The 2-(methylthio) substituent may increase lipophilicity and influence redox reactivity, as seen in methylthio-containing compounds like Aldicarb, though the latter’s toxicity profile is unrelated to the indolizine core .

- Carbonitrile Functionality : The 1-carbonitrile group is conserved across analogs, suggesting shared utility in hydrogen bonding or as a synthetic handle for further derivatization .

Biological Activity

3-Benzoyl-7-methyl-2-(methylthio)indolizine-1-carbonitrile is a compound of interest due to its diverse biological activities. This indolizine derivative has been investigated for its potential therapeutic applications, particularly in anti-inflammatory, antimicrobial, and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C18H14N2OS

- CAS Number : 112586-22-8

- Structure : The compound features a benzoyl group, a methyl group, and a methylthio substituent on the indolizine ring, contributing to its unique reactivity and biological profile.

1. Anti-inflammatory Activity

The compound has been shown to exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro studies have demonstrated that derivatives of indolizines can selectively inhibit COX-2 activity without affecting COX-1, which is crucial for minimizing side effects associated with non-selective NSAIDs.

2. Antimicrobial Activity

Research indicates that indolizine derivatives possess antimicrobial properties against various bacterial strains. For instance, studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 40 |

Case Study : A study conducted by Das and Mukherjee (2006) evaluated several indolizine derivatives, including methylthio-substituted variants, demonstrating up to 86% inhibition against Staphylococcus aureus at optimal concentrations.

3. Anticancer Activity

Indolizines have been explored for their anticancer potential, particularly against breast cancer cell lines. The compound's structure allows it to interfere with cellular processes that promote tumor growth.

| Cancer Cell Line | Inhibition Percentage (%) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 70% at 50 µM | |

| T-47D (Breast Cancer) | 65% at 50 µM |

Research Findings : A study highlighted that certain indolizine derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.

The biological activity of this compound can be attributed to several mechanisms:

- COX-2 Inhibition : Reduces prostaglandin synthesis leading to decreased inflammation.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and function.

- Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.